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Compound of Interest

Compound Name:
5-Hydroxybenzothiazole-2-

carboxylic acid

Cat. No.: B1406134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

5-hydroxybenzothiazole-2-carboxylic acid. Due to the limited availability of direct

experimental data for this specific compound in the public domain, this document presents

predicted spectroscopic data based on the analysis of its structural analogues and well-

established principles of spectroscopic interpretation. Detailed experimental protocols for

obtaining such data are also provided, alongside a logical workflow for the spectroscopic

analysis of this compound.

Core Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-hydroxybenzothiazole-2-
carboxylic acid (Molecular Formula: C₈H₅NO₃S, Molecular Weight: 195.20 g/mol )[1]. These

predictions are derived from the analysis of related benzothiazole and carboxylic acid

derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Carboxylic Acid (-

COOH)
~13.0 Singlet (broad)

The chemical shift of

the carboxylic acid

proton is

concentration and

solvent dependent

and may exchange

with D₂O[2].

Phenolic (-OH) ~9.5-10.5 Singlet (broad)

The chemical shift can

vary depending on

solvent and

concentration due to

hydrogen bonding.

Aromatic (H-4) ~7.8-8.0 Doublet

Expected to be

downfield due to the

anisotropic effect of

the thiazole ring.

Aromatic (H-6) ~7.0-7.2 Doublet of doublets
Coupling to both H-4

and H-7.

Aromatic (H-7) ~7.5-7.7 Doublet

Expected to be

downfield due to

proximity to the

electron-withdrawing

carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Carboxylic Acid (-COOH) 165-175

The carbonyl carbon of an

aromatic carboxylic acid

typically appears in this

region[3][4].

C=N (C-2) 155-165
The carbon in the thiazole ring

double-bonded to nitrogen.

Aromatic (C-3a) 148-152
Bridgehead carbon adjacent to

the sulfur atom.

Aromatic (C-5) 150-158

Carbon bearing the hydroxyl

group, expected to be

deshielded.

Aromatic (C-7a) 130-135
Bridgehead carbon adjacent to

the nitrogen atom.

Aromatic (C-7) 120-128

Aromatic (C-4) 115-125

Aromatic (C-6) 110-120

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H stretch

(Carboxylic Acid)
2500-3300 Broad

Very broad due to

hydrogen bonding[5]

[6].

O-H stretch (Phenol) 3200-3600 Broad

May overlap with the

carboxylic acid O-H

stretch.

C-H stretch (Aromatic) 3000-3100 Medium
Characteristic of sp²

C-H bonds.

C=O stretch

(Carboxylic Acid)
1680-1710 Strong

The carbonyl stretch

of an aromatic

carboxylic acid[6].

C=N stretch

(Thiazole)
1550-1620 Medium

C=C stretch

(Aromatic)
1450-1600 Medium-Strong

Multiple bands are

expected.

C-O stretch

(Carboxylic

Acid/Phenol)

1210-1320 Strong [6]

O-H bend (Carboxylic

Acid)
1395-1440 Medium [6]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation
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m/z Predicted Fragment Ion Notes

195 [M]⁺ Molecular ion peak.

178 [M - OH]⁺
Loss of the hydroxyl group

from the carboxylic acid[7][8].

150 [M - COOH]⁺
Loss of the carboxyl group[7]

[8].

122 [M - COOH - CO]⁺
Subsequent loss of carbon

monoxide.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent Predicted λmax (nm) Notes

Ethanol or Methanol ~250-270 and ~310-330

Aromatic compounds typically

exhibit multiple absorption

bands. The presence of the

benzothiazole ring system and

the hydroxyl and carboxylic

acid functional groups are

expected to influence the

absorption maxima[9][10].

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in 5-
hydroxybenzothiazole-2-carboxylic acid.

Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer, such as a

Bruker Avance-400 instrument[11].

Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm)[11].

¹H NMR Acquisition:

Tune and shim the spectrometer for the DMSO-d₆ solvent.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for

¹H and δ 39.5 ppm for ¹³C) or the internal TMS standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts and coupling patterns to assign the signals to the respective

nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 5-hydroxybenzothiazole-2-carboxylic
acid.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent

such as methylene chloride or acetone[12][13].

Place one to two drops of the resulting solution onto a clean, dry potassium bromide (KBr) or

sodium chloride (NaCl) salt plate[12][13].

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate[12][13]. The film should be translucent for optimal results[13].

If the resulting spectrum has peaks that are too intense (saturated), the film is too thick.

Clean the plate and prepare a new film from a more dilute solution[13]. If the peaks are too

weak, add another drop of the solution to the plate and allow the solvent to evaporate[13].

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:
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Identify the characteristic absorption bands for the functional groups present in the molecule,

such as O-H, C-H, C=O, C=N, and C=C bonds.

Compare the observed wavenumbers with established correlation tables.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-
hydroxybenzothiazole-2-carboxylic acid.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or

electron impact (EI) source.

Sample Preparation:

For ESI-MS, dissolve a small amount of the sample in a suitable solvent such as methanol or

acetonitrile to a concentration of approximately 1 mg/mL.

For EI-MS, the solid sample can be introduced directly via a solids probe.

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

For ESI, both positive and negative ion modes can be explored.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic losses of functional groups, which

can provide structural information. Common fragmentations for carboxylic acids include the

loss of -OH (17 amu) and -COOH (45 amu)[7][8].

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To determine the electronic absorption properties of 5-hydroxybenzothiazole-2-
carboxylic acid.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or

methanol) at a known concentration (e.g., 1 mg/mL).

Perform serial dilutions to obtain a series of solutions with decreasing concentrations[14]. A

final concentration in the range of 10-100 µM is typically suitable.

Data Acquisition:

Turn on the spectrophotometer and allow it to warm up for at least 20 minutes[14].

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a

blank.

Record a baseline spectrum with the blank cuvette.

Rinse the second cuvette with the sample solution before filling it.

Record the UV-Vis spectrum of the sample solution over a wavelength range of

approximately 200-800 nm.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the

concentration and path length are known.

Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 5-hydroxybenzothiazole-2-carboxylic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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